molecular formula C7H7N3 B12460011 5-Methylimidazo[1,2-a]pyrazine

5-Methylimidazo[1,2-a]pyrazine

Cat. No.: B12460011
M. Wt: 133.15 g/mol
InChI Key: RUYGURIRSGTLOV-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyrazine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties. The presence of both nitrogen atoms in the ring structure imparts significant reactivity and biological activity to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with methyl iodide in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-5-carboxylic acid, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

5-Methylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazole

Comparison: 5-Methylimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For instance, imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine have different substitution patterns and may exhibit different biological activities and reactivity profiles .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H7N3/c1-6-4-8-5-7-9-2-3-10(6)7/h2-5H,1H3

InChI Key

RUYGURIRSGTLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=NC=CN12

Origin of Product

United States

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